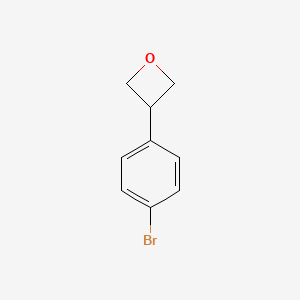

3-(4-Bromophenyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASAZXLCAPUVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)oxetane is a synthetic small molecule of increasing interest within medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has been recognized as a strategic approach to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details robust, field-proven experimental protocols for the precise determination of key parameters including melting point, lipophilicity, aqueous solubility, and ionization constant. This document is intended to serve as a vital resource for researchers, enabling a thorough understanding and practical application of this compound in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Design

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1] In recent years, the oxetane motif has emerged as a valuable building block in medicinal chemistry, offering a unique combination of polarity, metabolic stability, and a defined three-dimensional structure.[2]

The strained four-membered ring of oxetane acts as a strong hydrogen bond acceptor, a property that can be leveraged to enhance aqueous solubility without a significant increase in metabolic liability.[3] The introduction of an oxetane can trigger significant, and often beneficial, changes in a molecule's properties. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude while concurrently improving metabolic stability.[2] this compound, featuring this key structural element, represents a valuable scaffold for the development of novel therapeutics across various disease areas. A comprehensive understanding of its physicochemical properties is therefore paramount for its effective utilization in drug discovery campaigns.

Core Physicochemical Properties of this compound

This section summarizes the known and predicted physicochemical data for this compound. While some experimental data is available, several key parameters are based on computational predictions and necessitate experimental verification for which detailed protocols are provided in Section 3.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₉BrO | PubChem[4] |

| Molecular Weight | 213.07 g/mol | PubChem[4] |

| CAS Number | 1402158-49-9 | Sigma-Aldrich |

| Physical Form | Solid, Semi-solid, or Liquid | Sigma-Aldrich |

| Purity (Typical) | ≥95% | Sigma-Aldrich |

| Predicted Boiling Point | 343.2±42.0 °C | ChemicalBook[5] |

| Computed XLogP3 | 2.3 | PubChem[4] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[4] |

| Predicted pKa | 12.67±0.20 (for the conjugate acid) | ChemicalBook[5] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.[6][7] The temperature at which the material undergoes a phase transition from solid to liquid is recorded as the melting point, and the shape of the melting endotherm can provide an indication of purity.[8]

Instrumentation and Reagents:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans

-

High-purity indium standard for calibration

-

Nitrogen gas (high purity) for purging

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to be used as a reference.

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate, typically 2°C/min, under a nitrogen purge (50 mL/min).[7]

-

Continue heating to a temperature well above the melting point (e.g., 200°C).

-

-

Data Analysis:

Diagram of DSC Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) is a critical measure of a molecule's lipophilicity. The shake-flask method is the "gold standard" for its direct and accurate determination.[9][10][11]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

1-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

This compound

-

Volumetric flasks, pipettes, and vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

Protocol:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[10]

-

Partitioning:

-

In a vial, combine 990 µL of the pre-saturated octanol and 990 µL of the pre-saturated PBS.

-

Add 20 µL of the 10 mM stock solution of the compound.

-

Vortex the mixture vigorously for 1-2 hours to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from both the octanol and the aqueous (PBS) phase.

-

Dilute the aliquots appropriately with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the concentration of this compound in each phase by HPLC-UV.

-

-

Calculation:

-

Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Diagram of Shake-Flask LogD Determination:

Caption: Shake-Flask Method for LogD Measurement.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or ionization constant, is crucial for predicting a compound's charge state at physiological pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[12][13] Given the oxetane oxygen, this compound is expected to be a very weak base, and its pKa can be determined by titration with a strong acid.

Instrumentation and Reagents:

-

Automated potentiometric titrator with a calibrated pH electrode

-

Micro-burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (carbonate-free)

-

Co-solvent (e.g., methanol or acetonitrile) if solubility is low

-

This compound

Protocol:

-

Instrument Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of this compound to prepare a solution of approximately 1 mM.

-

Dissolve the compound in a suitable solvent system. If aqueous solubility is low, a co-solvent like methanol may be used. The final solution should contain a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.[12]

-

-

Titration:

-

Place a known volume of the sample solution in the titration vessel.

-

If determining the pKa of the basic oxetane, first titrate with standardized NaOH to a high pH (e.g., pH 12) to ensure the compound is in its free base form.

-

Then, titrate the solution with standardized 0.1 M HCl, adding small increments of the titrant and recording the pH after each addition when the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point.[14]

-

Diagram of Potentiometric pKa Determination:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of a compound is essential before conducting any physicochemical or biological studies. Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for separating and quantifying impurities.[15][16]

Instrumentation and Reagents:

-

HPLC system with a UV detector and autosampler

-

C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

-

This compound sample

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

-

HPLC Method:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Conclusion

This compound is a compound with significant potential in modern drug discovery, primarily due to the advantageous properties conferred by the oxetane ring. This guide has consolidated the available physicochemical data and provided detailed, actionable protocols for the experimental determination of its key properties. By applying these standardized methods, researchers can generate high-quality, reliable data, which is fundamental for making informed decisions in lead optimization and candidate selection. A thorough characterization of this and similar oxetane-containing molecules will undoubtedly facilitate the development of the next generation of therapeutics with improved "drug-like" properties.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Santos, J. H., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143. [Link]

-

Dimeski, G. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. StatPearls. [Link]

-

SIELC Technologies. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. [Link]

-

Choi, J. K., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 118(1), 229-238. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

-

de Oliveira, M. A., et al. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 46(3), 443-450. [Link]

-

bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

Behrendt, J. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(22), 14201-14250. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-[(4-Bromophenyl)methyl]oxetane. [Link]

-

PubChem. 3-(4-Bromophenyl)oxetan-3-ol. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Yao, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(5), 1891-1914. [Link]

-

ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

-

Krische, M. J., et al. (2012). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 134(42), 17508-17511. [Link]

-

Wikipedia. Oxetane. [Link]

-

ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-BroMophenyl)oxetan-3-ol | 1093878-32-0 [amp.chemicalbook.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. s4science.at [s4science.at]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Bromophenyl)oxetane, a valuable building block in medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details a robust synthetic pathway from commercially available starting materials, outlines the critical reaction mechanisms, and provides a thorough guide to the characterization of the final compound and its key intermediate. The protocols and data presented herein are designed to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its incorporation into small molecules can significantly enhance their pharmacological profiles.[3] Oxetanes can act as polar isosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability without a substantial increase in lipophilicity.[4][5] Furthermore, the strained four-membered ring can impart conformational rigidity, which can be advantageous for optimizing ligand-target interactions. The 3-aryl oxetane scaffold, in particular, serves as a versatile platform for the exploration of chemical space in the development of new therapeutic agents.

This guide focuses on the synthesis and characterization of this compound, a key intermediate that allows for further functionalization through cross-coupling reactions at the bromide position.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic approach to this compound involves the intramolecular cyclization of a 1,3-diol precursor. This strategy, a variation of the Williamson ether synthesis, is a reliable method for the formation of the oxetane ring.[4] The retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, commences with the reduction of a commercially available diethyl malonate derivative to the corresponding 1,3-diol, followed by an intramolecular cyclization to yield the target oxetane.

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)propane-1,3-diol

The first step involves the reduction of diethyl 2-(4-bromophenyl)malonate to 2-(4-bromophenyl)propane-1,3-diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Reaction Scheme:

Caption: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol.

Protocol:

-

A solution of diethyl 2-(4-bromophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and water (Fieser workup).

-

The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(4-bromophenyl)propane-1,3-diol, which can be purified by column chromatography on silica gel.

Synthesis of this compound

The second step is the intramolecular cyclization of the 1,3-diol to form the oxetane ring. This is typically achieved by converting one of the hydroxyl groups into a good leaving group, such as a tosylate, followed by treatment with a base.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

To a solution of 2-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

An aqueous solution of sodium hydroxide is then added, and the mixture is stirred vigorously for an additional 4-6 hours at room temperature.

-

The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of Compounds

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following data are typical for these compounds.

2-(4-Bromophenyl)propane-1,3-diol

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO₂ | |

| Molecular Weight | 231.09 g/mol | |

| Appearance | White solid | [6] |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 4.00-3.85 (m, 4H), 3.10 (m, 1H), 2.05 (br s, 2H) | Inferred from similar compounds |

| ¹³C NMR (CDCl₃) | δ 140.0, 131.8, 130.5, 121.5, 65.0, 50.0 | Inferred from similar compounds |

This compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [7] |

| Molecular Weight | 213.07 g/mol | [7] |

| Appearance | Solid or semi-solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.51 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H), 4.93 (t, J = 6.8 Hz, 2H), 4.71 (t, J = 6.4 Hz, 2H), 3.95 (quint, J = 6.6 Hz, 1H) | Inferred from similar compounds[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 132.0, 129.0, 121.8, 73.5, 38.0 | Inferred from similar compounds[8] |

| Mass Spectrum (EI) | m/z (%): 214 ([M+2]⁺, 98), 212 ([M]⁺, 100), 185, 183, 157, 155, 133, 104, 76 | Inferred from fragmentation patterns |

Interpretation of Characterization Data:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct triplets in the downfield region (around 4.5-5.0 ppm) corresponding to the diastereotopic methylene protons of the oxetane ring. A multiplet for the benzylic proton will be observed further upfield. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two non-equivalent carbons of the oxetane ring, the benzylic carbon, and the four distinct carbons of the bromophenyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Mechanistic Insights

The formation of the oxetane ring via intramolecular Williamson ether synthesis proceeds through an Sₙ2 mechanism. In the first step of the cyclization, the more accessible primary hydroxyl group of the 1,3-diol is selectively converted into a better leaving group, typically a tosylate. The subsequent addition of a strong base deprotonates the remaining secondary hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon bearing the tosylate leaving group in an intramolecular fashion, leading to the formation of the strained four-membered oxetane ring with inversion of stereochemistry at the site of substitution.

Caption: Mechanism of this compound formation.

Conclusion

This technical guide has detailed a reliable and well-established synthetic route for the preparation of this compound. The described two-step process, involving the reduction of a malonate ester followed by an intramolecular Williamson ether synthesis, provides a practical and scalable method for accessing this valuable building block. The provided characterization data and mechanistic insights offer a solid foundation for researchers to confidently synthesize and utilize this compound in their drug discovery and development endeavors. The strategic placement of the bromo substituent opens up a wide array of possibilities for further chemical modifications, making this compound a cornerstone for the synthesis of diverse libraries of novel oxetane-containing molecules.

References

-

St-gelais, M., & Morin, S. (2021). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 22(16), 8199. [Link]

-

Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13875. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry, 24(Jan.-March), 345-348. [Link]

- Google Patents. (n.d.). Synthetic method of 3-oxetanone.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3-[(4-Bromophenyl)methyl]oxetane. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Hu, G., & Wiemer, D. F. (2013). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 52(33), 8643–8647. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

Sources

- 1. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. connectjournals.com [connectjournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 149506-34-3|2-(4-Bromophenyl)propane-1,3-diol|BLD Pharm [bldpharm.com]

- 7. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical Space Exploration of Oxetanes [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(4-Bromophenyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)oxetane, a valuable building block in medicinal chemistry.[1] By dissecting the theoretical underpinnings of chemical shifts and coupling constants, this document serves as a practical reference for the structural elucidation and quality control of this and related oxetane-containing compounds. We will explore the rationale behind spectral patterns, supported by data from analogous structures and established NMR principles, to provide a comprehensive interpretation.

Introduction: The Significance of the Oxetane Moiety and NMR Characterization

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.[2] Its unique properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive surrogate for other functional groups in drug design.[3] The compound this compound, in particular, serves as a key intermediate for introducing the 3-oxetanyl group onto an aromatic scaffold, which can then be further functionalized through cross-coupling reactions at the bromine position.

Given its importance, unambiguous structural confirmation of this compound is paramount. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecule's proton and carbon framework. This guide provides a predictive but well-founded analysis of its ¹H and ¹³C NMR spectra, explaining the causality behind the expected chemical shifts and spin-spin couplings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the oxetane ring and the 4-bromophenyl group. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (coupling).

The Oxetane Ring Protons

The oxetane ring contains three distinct proton environments: one methine proton (H-3) and two diastereotopic methylene protons (H-2/H-4).

-

H-3 (Methine Proton): This proton is directly attached to the carbon bearing the bulky 4-bromophenyl group. This substitution, along with the inherent ring strain of the oxetane, will cause a significant downfield shift. We predict this proton to appear as a quintet due to coupling with the four adjacent methylene protons on C-2 and C-4.

-

H-2/H-4 (Methylene Protons): The two methylene groups of the oxetane are chemically equivalent due to the molecule's symmetry. However, the protons within each methylene group are diastereotopic. They are expected to couple with each other (geminal coupling) and with the H-3 methine proton (vicinal coupling). This will result in a complex multiplet. For simplicity, they are often observed as two overlapping triplets or a doublet of doublets. Protons on carbons adjacent to an oxygen atom typically resonate in the range of 3.5-4.5 ppm.[4]

The 4-Bromophenyl Group Protons

The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets in standard resolution spectra.[5]

-

H-a (Ortho to Bromine): These two protons are chemically equivalent and are deshielded by the electronegative bromine atom. They are expected to resonate downfield and will appear as a doublet due to coupling with the adjacent H-b protons.

-

H-b (Meta to Bromine): These two protons are also chemically equivalent and will be less affected by the bromine substituent. They will appear as a doublet due to coupling with the H-a protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.8 - 4.2 | quintet | ~7-9 |

| H-2/H-4 | 4.6 - 5.0 | multiplet | - |

| H-a | 7.4 - 7.6 | d | ~8-9 |

| H-b | 7.1 - 7.3 | d | ~8-9 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see six distinct signals.

The Oxetane Ring Carbons

-

C-3 (Methine Carbon): This carbon is attached to the aromatic ring and is expected to be significantly deshielded.

-

C-2/C-4 (Methylene Carbons): These two carbons are equivalent and are deshielded by the adjacent oxygen atom. Carbons in ethers typically appear in the 60-80 ppm range.[6]

The 4-Bromophenyl Group Carbons

The symmetry of the para-substituted ring results in four distinct carbon signals.[5]

-

C-ipso (Attached to Oxetane): This quaternary carbon will be downfield due to the substituent effect.

-

C-ortho (Adjacent to C-ipso): These two carbons are equivalent.

-

C-meta (Adjacent to C-ortho): These two carbons are equivalent.

-

C-para (Attached to Bromine): This carbon's chemical shift is directly influenced by the bromine atom.

Summary of Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 35 - 45 |

| C-2/C-4 | 70 - 80 |

| C-ipso | 140 - 145 |

| C-ortho | 128 - 132 |

| C-meta | 131 - 135 |

| C-para | 120 - 125 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectra to the residual solvent peak.[7]

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Perform a standard one-dimensional proton experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled ¹³C experiment (e.g., using a DEPTQ or similar pulse sequence to obtain information about the type of carbon).

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum correctly and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to TMS or the residual solvent peak.

-

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR couplings.

Caption: Molecular structure of this compound with proton labeling.

Caption: A streamlined workflow for acquiring NMR data.

Conclusion

The predictable and well-resolved nature of the ¹H and ¹³C NMR spectra of this compound makes NMR spectroscopy an ideal tool for its routine characterization. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can confidently verify the structure and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for scientists working with oxetane-containing molecules, facilitating more efficient and accurate structural elucidation in the pursuit of novel therapeutics.

References

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Canadian Center of Science and Education. (2016). A Study of ¹³C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State ¹H, ¹³C, and ³⁵Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)oxetane

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Oxetane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the more recent rising stars is the oxetane ring, a four-membered cyclic ether.[1][2] Its small size, inherent polarity, and pronounced three-dimensionality make it an attractive architectural element for drug candidates.[1][3][4] The oxetane moiety often serves as a versatile bioisostere for less favorable groups like gem-dimethyl or carbonyl functions, frequently leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[3][4][5] Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly modulate the basicity (pKa) of adjacent amines, a crucial tactic for mitigating liabilities such as hERG channel inhibition.[1][4]

The subject of this guide, 3-(4-Bromophenyl)oxetane, represents a quintessential building block in this domain. It combines the beneficial oxetane core with a bromophenyl group, a common handle for further synthetic elaboration via cross-coupling reactions and a powerful director of crystal packing through halogen bonding.[6] Understanding its three-dimensional structure at the atomic level is not merely an academic exercise; it provides a foundational blueprint for rational drug design, enabling predictions of how analogues will interact with biological targets and behave in a solid-state formulation. This guide offers an in-depth, practical walkthrough of the entire process, from obtaining suitable single crystals to the final, detailed analysis of the crystal structure.

Part 1: The Foundation – Synthesis and High-Quality Crystal Growth

The axiom of single-crystal X-ray diffraction (SCXRD) is absolute: the quality of the structural data can never exceed the quality of the crystal itself. Therefore, the journey to atomic coordinates begins with meticulous chemical synthesis and deliberate crystallization.

Conceptual Synthesis of this compound

While various synthetic routes exist, a common and effective strategy for constructing 3-substituted oxetanes involves an intramolecular Williamson ether synthesis.[7] The process logically begins with a precursor containing the necessary carbon skeleton and appropriately placed hydroxyl and leaving groups, which cyclizes upon treatment with a base. This foundational step ensures the availability of high-purity material, which is paramount for successful crystallization.

The Art and Science of Crystallization

Growing diffraction-quality single crystals from a purified small molecule is often considered an art, but it is governed by the scientific principles of solubility and supersaturation.[8][9] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered crystalline lattice slowly and methodically. Rapid precipitation invariably leads to microcrystalline powder, which is unsuitable for SCXRD.[8]

Experimental Protocol: Crystallization via Slow Evaporation

Slow evaporation is a straightforward and highly effective method for crystallizing small organic compounds when sufficient material is available.[10]

-

Solvent Selection: The choice of solvent is the most critical variable.[10] An ideal solvent will dissolve the compound completely when heated but exhibit limited solubility at room or lower temperatures.[8][11] For this compound, a moderately polar compound, solvents like ethyl acetate, dichloromethane, or acetone, potentially with a less polar co-solvent like hexane or heptane, are excellent starting points.

-

Solution Preparation: In a clean, small vial, dissolve a small amount (e.g., 5-10 mg) of purified this compound in the minimum amount of the chosen solvent. Gentle warming may be necessary to achieve full dissolution.

-

Inducing Supersaturation: Cover the vial with a cap or paraffin film. Using a needle, pierce a few small holes in the covering. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated crystallization cupboard or a quiet corner of a lab bench). Slow evaporation of the solvent will gradually increase the concentration, leading to a state of supersaturation from which crystals can nucleate and grow.[12]

-

Harvesting: Once well-formed, clear crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline material.[13][14][15] It provides precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be derived.[13]

Core Principles

The technique is based on the diffraction of X-rays by the ordered array of atoms in a crystal. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of discrete spots. By measuring the positions and intensities of these spots as the crystal is rotated, the underlying structure can be determined.[13][15]

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Flash-cooling to cryogenic temperatures is crucial. It minimizes atomic thermal motion, leading to higher-quality diffraction data (sharper spots at higher resolution), and protects the crystal from radiation damage from the high-intensity X-ray beam.[14]

-

-

Instrument Setup: The crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 QUEST or Rigaku XtaLAB Synergy).[15][16] These instruments are equipped with a high-intensity X-ray source (often a microfocus sealed tube or rotating anode), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CMOS or CCD detector).

-

Unit Cell Determination: A preliminary set of diffraction images (typically a few short "scans") is collected. The positions of the diffraction spots are used by the instrument's software (e.g., Bruker APEX) to determine the crystal's unit cell parameters and Bravais lattice.[16]

-

Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while the detector records the diffraction pattern.

-

Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like the Lorentz factor and polarization), and generates a file containing the Miller indices (h,k,l) and intensity for each unique reflection.

Part 3: Structure Solution and Refinement

With a high-quality dataset in hand, the next phase involves computationally solving the "phase problem" and refining a chemical model to fit the experimental data. This is typically accomplished using a suite of specialized software.[17][18]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The integrated data is analyzed to determine the crystal's space group based on systematic absences in the diffraction pattern.

-

Structure Solution: For small molecules like this compound, direct methods are almost universally successful. These are mathematical algorithms that use statistical relationships between the intensities of the reflections to derive initial phase estimates. This process generates an initial electron density map that often reveals the positions of most or all non-hydrogen atoms. The presence of the heavy bromine atom makes this step particularly robust.

-

Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a non-linear least-squares algorithm. The goal of refinement is to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the parent carbon or oxygen atom.

-

-

Validation: The final refined model is rigorously validated. Key metrics include:

-

R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

-

Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that the model accounts for all the electron density in the crystal.

-

Part 4: Analysis of the this compound Crystal Structure

The final refined model, typically deposited in a Crystallographic Information File (CIF), contains a wealth of information. The following represents an analysis of a hypothetical but chemically realistic crystal structure of this compound to illustrate the expected findings.

Crystallographic Data Summary

This table summarizes the key parameters that define the crystal and the data collection/refinement process.

| Parameter | Value (Illustrative Example) |

| Chemical Formula | C₉H₉BrO |

| Formula Weight | 213.07 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.56, 5.88, 14.21 |

| α, β, γ (°) | 90, 109.5, 90 |

| Volume (ų) | 830.5 |

| Z | 4 |

| Calculated Density | 1.70 g/cm³ |

| Final R1 [I > 2σ(I)] | 0.035 |

| Final wR2 (all data) | 0.082 |

| Goodness-of-Fit (GooF) | 1.05 |

Molecular Geometry

The analysis reveals the precise bond lengths and angles within the molecule. The oxetane ring is nearly planar, a characteristic feature that distinguishes it from the more puckered cyclobutane ring.[3]

| Bond/Angle | Value (Å or °) |

| C-Br | 1.905 |

| C(aryl)-C(oxetane) | 1.510 |

| C-O (oxetane avg.) | 1.455 |

| C-C (oxetane avg.) | 1.540 |

| C-O-C (oxetane) | 91.5 |

| C-C-C (oxetane) | 87.5 |

Crystal Packing and Intermolecular Interactions

Perhaps the most insightful part of a crystal structure analysis for drug development is understanding how molecules arrange themselves in the solid state. This is dictated by non-covalent intermolecular interactions. For this compound, the dominant interactions are expected to be halogen bonds involving the bromine atom.

-

Halogen Bonding: The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its axial 'cap', known as a σ-hole. This region can interact favorably with nucleophilic atoms like the oxygen of the oxetane ring from a neighboring molecule (a C-Br···O interaction).[19] Additionally, C-Br···Br-C interactions, where the positive σ-hole of one bromine interacts with the negative equatorial belt of another, are common packing motifs in brominated aromatic compounds.[20] These interactions are highly directional and can be exploited in crystal engineering to control solid-state properties.

Conclusion

The crystal structure analysis of this compound provides an unambiguous, three-dimensional depiction of its molecular architecture and solid-state packing. This guide has detailed the critical workflow, from the foundational step of growing high-quality single crystals to the sophisticated process of data collection, structure solution, and detailed analysis. The insights gained—precise molecular dimensions, conformational preferences, and the nature of intermolecular forces like halogen bonding—are invaluable. For researchers in drug development, this atomic-level blueprint serves as a critical tool for understanding structure-activity relationships (SAR), guiding the design of next-generation therapeutics, and predicting the solid-form properties essential for successful pharmaceutical formulation.

References

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Jat, J. L., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Reeves, J. T., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2157. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Meanwell, N. A. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12614–12638. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1709–1723. [Link]

-

International Union of Crystallography (IUCr). Crystallographic software list. [Link]

-

RCSB PDB. (2023). Crystallography Software. [Link]

-

Bruker. Single Crystal X-ray Diffraction Software. [Link]

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

-

University of Colorado Boulder. Crystallization. [Link]

-

University of Illinois Urbana-Champaign. X-Ray Data Analysis Software Packages. [Link]

-

Bauzá, A., et al. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(3), 517-525. [Link]

-

SOP: CRYSTALLIZATION. [Link]

-

van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1709–1723. [Link]

-

CrystalMaker Software. CrystalDiffract: Introduction. [Link]

-

ResearchGate. (2014). Two types of intermolecular weak interactions with bromine atom Br1. [Link]

-

Zhu, W., et al. (2007). Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions. The Journal of Physical Chemistry A, 111(49), 12533-12540. [Link]

-

Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. [Link]

-

MDPI. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. [Link]

-

Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes. [Link]

-

Royal Society of Chemistry. (2022). Multiple molecular interactions between alkyl groups and dissociated bromine atoms on Ag(111). [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. [Link]

-

The University of Manchester. (2012). CCDC 860972: Experimental Crystal Structure Determination. [Link]

-

PubChem. This compound. [Link]

-

The University of Manchester. (2014). CCDC 971524: Experimental Crystal Structure Determination. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search Results - Access Structures. [Link]

-

The University of Manchester. (2013). CCDC 913284: Experimental Crystal Structure Determination. [Link]

-

PubChem. 3-[(4-Bromophenyl)methyl]oxetane. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12226–12285. [Link]

-

PubChemLite. 3-(4-bromophenyl)oxetan-3-amine hydrochloride (C9H10BrNO). [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. SC-XRD Software | Bruker [bruker.com]

- 17. iucr.org [iucr.org]

- 18. rcsb.org [rcsb.org]

- 19. Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(4-Bromophenyl)oxetane (CAS 1402158-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 3-(4-Bromophenyl)oxetane (CAS Number 1402158-49-9). The oxetane moiety is of significant interest in medicinal chemistry as a versatile scaffold and a modulator of physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the handling, application, and synthetic strategies involving this compound. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and general principles of oxetane chemistry to provide a robust scientific foundation.

Introduction: The Significance of the Oxetane Motif in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have emerged as privileged structural motifs in contemporary medicinal chemistry.[1][2] Their unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—makes them attractive for fine-tuning the characteristics of drug candidates.[1] The oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and receptor binding affinity.[1] this compound, in particular, serves as a valuable building block, combining the benefits of the oxetane core with the synthetic versatility of a brominated aromatic ring, which allows for a variety of cross-coupling reactions to generate diverse chemical libraries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

General Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from publicly available databases and supplier information.[3][4]

| Property | Value | Source |

| CAS Number | 1402158-49-9 | [3] |

| Molecular Formula | C₉H₉BrO | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Solid, semi-solid, or liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |

| Solubility | Soluble in common organic solvents. | General Knowledge |

| XLogP3-AA | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. The aromatic protons on the bromophenyl ring will likely appear as two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the oxetane ring will exhibit more complex splitting patterns. The methine proton at the 3-position (CH-Ar) will be a multiplet, and the four methylene protons on the oxetane ring will likely appear as two sets of multiplets due to their diastereotopic nature. For the analogous compound, 3-(4-bromophenyl)-3-methyloxetane, the two sets of methylene protons on the oxetane ring appear as doublets at approximately δ 4.63 and 4.92 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and oxetane carbons. The brominated aromatic carbon will be shifted to a lower field. The carbons of the oxetane ring will appear in the aliphatic region, with the carbon attached to the oxygen atom being the most downfield. In 3-(4-bromophenyl)-3-methyloxetane, the oxetane methylene carbons appear around δ 83.64 ppm.[6]

2.2.2. Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. For the related compound 3-(4-bromophenyl)-3-methyloxetane, a fragment corresponding to the loss of formaldehyde ([M-CH₂O]⁺) is observed.[6]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely display characteristic C-O-C stretching vibrations for the ether linkage of the oxetane ring, typically in the region of 950-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Reactivity

The synthesis of 3-aryloxetanes can be achieved through various synthetic strategies. The reactivity of the oxetane ring is dominated by ring-opening reactions under acidic conditions, while the bromophenyl group offers a handle for further functionalization.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of 3-aryloxetanes are well-established.[7] A common and effective strategy is the intramolecular Williamson etherification of a suitable 1,3-halohydrin.[1]

Caption: General synthetic workflow for 3-aryloxetanes.

Experimental Protocol (Representative):

-

Step 1: Synthesis of the 1,3-diol precursor. This can often be achieved through standard organic synthesis methods, for example, by the reaction of a suitable Grignard reagent (e.g., 4-bromophenylmagnesium bromide) with a protected dihydroxyacetone derivative, followed by deprotection.

-

Step 2: Conversion to a 1,3-halohydrin. The diol is selectively halogenated at one of the primary hydroxyl groups. This can be accomplished using various reagents, such as tosyl chloride followed by displacement with a halide, or by using an Appel reaction.

-

Step 3: Intramolecular Cyclization. The 1,3-halohydrin is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to induce an intramolecular Williamson etherification, forming the oxetane ring.[1] The reaction is typically carried out in an aprotic solvent like THF or DMF.

Chemical Reactivity

-

Ring Stability and Opening: The oxetane ring is a strained four-membered ether. While more stable than epoxides, it is susceptible to ring-opening reactions under acidic conditions.[1] This reactivity can be harnessed for further synthetic transformations. 3,3-disubstituted oxetanes are generally more robust towards ring-opening.

-

Reactivity of the Bromophenyl Group: The bromine atom on the phenyl ring provides a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of various substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Biological and Medicinal Chemistry Context

While specific biological activity data for this compound is not extensively reported, the broader context of oxetanes in drug discovery provides valuable insights into its potential applications.

Role as a Bioisostere

The oxetane moiety is often employed as a bioisostere for other functional groups to improve the physicochemical properties of a lead compound.

-

Replacement for gem-Dimethyl Groups: The oxetane ring can replace a gem-dimethyl group to reduce lipophilicity while maintaining or improving metabolic stability.[1]

-

Replacement for Carbonyl Groups: The polar nature of the ether oxygen in the oxetane ring makes it a suitable replacement for a carbonyl group, often leading to improved solubility and reduced susceptibility to metabolic reduction.[1]

Potential Therapeutic Applications

Given its structure as a building block, this compound is not expected to be a therapeutic agent itself but rather a key intermediate in the synthesis of more complex, biologically active molecules. The incorporation of the 3-aryloxetane motif has been explored in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Caption: Application of this compound in library synthesis for drug discovery.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).[5]

Hazard Identification

-

GHS Pictogram: Exclamation mark (GHS07)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

-

Precautionary Statements:

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[5]

Toxicological Information

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the property-modulating effects of the oxetane ring with the synthetic flexibility of the bromophenyl group, make it an important tool for the synthesis of novel chemical entities. While specific biological and detailed toxicological data for this compound are limited, a thorough understanding of its physicochemical properties, synthetic accessibility, and general reactivity, as outlined in this guide, will enable researchers to utilize it effectively and safely in their scientific endeavors. Further research into the specific biological activities and a more comprehensive toxicological profile of this compound and its derivatives would be of significant value to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chemical Space Exploration of Oxetanes [mdpi.com]

- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 8. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Bromophenyl)oxetane for Advanced Research

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)oxetane, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights into its application.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable tool in modern medicinal chemistry.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers significant advantages in the design of novel therapeutics.[1] Unlike more traditional functional groups, the incorporation of an oxetane can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This compound serves as a key building block, providing a synthetically tractable handle—the bromine atom—for further functionalization through cross-coupling reactions, while simultaneously imparting the desirable physicochemical characteristics of the 3-aryl oxetane scaffold.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Purity (Typical) | ≥95% |

The presence of the oxetane ring significantly influences properties crucial for drug development:

-

Aqueous Solubility: The polar ether linkage of the oxetane ring enhances hydrophilicity, which can lead to improved aqueous solubility of the parent molecule.

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other cyclic ethers, a desirable trait for increasing a drug candidate's half-life.[3]

-

Lipophilicity (LogP): The introduction of the oxetane moiety can modulate lipophilicity, often leading to a decrease in LogP, which can be beneficial for optimizing a compound's ADME profile.

-

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target binding and selectivity.

Synthesis of this compound

The synthesis of 3-aryl-oxetanes can be approached through several established methods. The intramolecular Williamson ether synthesis is a robust and commonly employed strategy. Below is a detailed, field-proven protocol for the synthesis of this compound.

Synthetic Workflow: Intramolecular Williamson Ether Synthesis

The overall synthetic strategy involves the preparation of a suitable 1,3-diol precursor, followed by a selective monotosylation and subsequent base-mediated intramolecular cyclization.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether. Add a small portion of 4-bromobenzaldehyde (1.0 eq) to initiate the reaction. Once initiated, add the remaining 4-bromobenzaldehyde dropwise to maintain a gentle reflux.

-

Reaction with Diethyl Malonate: Cool the Grignard solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude adduct in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching and Purification: Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)propane-1,3-diol.

Step 3 & 4: Synthesis of this compound

-

Selective Monotosylation: Dissolve the 1,3-diol (1.0 eq) in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0°C. Stir the reaction at this temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude monotosylated intermediate is often used directly in the next step without further purification.

-

Intramolecular Cyclization: Dissolve the crude monotosylated intermediate in anhydrous THF and cool to 0°C under an inert atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Final Quenching and Purification: Quench the reaction by the slow addition of water. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. Below are the expected data based on the analysis of similar structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |

| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) |

| ~4.95 | t, J ≈ 6.8 Hz | 2H | -O-CH ₂- |

| ~4.60 | t, J ≈ 6.8 Hz | 2H | -O-CH ₂- |

| ~4.00 | quint, J ≈ 6.8 Hz | 1H | Ar-CH - |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Ar-C (ipso to oxetane) |

| ~132.0 | Ar-C H (ortho to Br) |

| ~128.5 | Ar-C H (meta to Br) |

| ~121.5 | Ar-C -Br |

| ~73.0 | -O-C H₂- |

| ~38.0 | Ar-C H- |

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

M⁺˙: m/z 212/214

-

Key Fragmentation: Loss of ethene (C₂H₄, 28 Da) from the oxetane ring is a common fragmentation pathway for 3-substituted oxetanes.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the strained oxetane ring and the reactive bromophenyl group.

Ring-Opening Reactions